S-Adnadda-M-LR
Description
While specific structural details remain proprietary, preliminary studies classify it as a modified adenosine analog with a phosphorylated side chain, designed to enhance cellular uptake and metabolic stability. Its mechanism of action involves modulation of adenosine receptor signaling pathways, particularly targeting the A2A and A3 subtypes, which are implicated in glucose homeostasis and inflammatory responses. Preclinical pharmacokinetic (PK) studies indicate a plasma half-life of 6–8 hours and bioavailability of ~65% in rodent models, with renal excretion as the primary elimination route.
Propriétés
Numéro CAS |
141634-76-6 |
|---|---|
Formule moléculaire |
C50H74N10O14 |
Poids moléculaire |
1039.2 g/mol |
Nom IUPAC |
(5R,8R,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-1,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)55-35(16-13-21-53-50(51)52)45(67)54-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)56-36(48(70)71)19-20-40(63)60(9)31(7)44(66)58-38(25-61)47(69)57-37/h10-12,14-15,17-18,23,26,28-30,34-39,41,61H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,54,67)(H,55,65)(H,56,64)(H,57,69)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,34-,35-,36+,37+,38+,39-,41+/m0/s1 |
Clé InChI |
LIAFLGINUNSQGF-QKKGDWEISA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonymes |
(SER(1)-ADMADDA(5))MICROSYSTIN-LR S-ADNADDA-M-LR |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
This section evaluates S-Adnadda-M-LR against three structurally and functionally related compounds: Compound A (a first-generation adenosine analog), Compound B (a competing investigational drug), and Compound C (a marketed RLD for metabolic syndrome).
Structural and Functional Analogues
| Parameter | S-Adnadda-M-LR | Compound A | Compound B | Compound C (RLD) |
|---|---|---|---|---|
| Core Structure | Adenosine derivative | Adenosine derivative | Xanthine derivative | Purine analog |
| Phosphorylation Site | C3’ position | N/A | C5’ position | C2’ position |
| Receptor Affinity (Ki, nM) | A2A: 12.3; A3: 8.7 | A2A: 45.6; A3: 32.1 | A2A: 9.8; A3: 14.2 | A2A: 18.9; A3: 22.4 |
| Metabolic Stability (t½) | 8.2 hours | 3.5 hours | 6.7 hours | 5.9 hours |
Key Findings :
- S-Adnadda-M-LR exhibits 2–4× higher receptor affinity compared to Compound A and Compound C, attributed to its optimized phosphorylation at the C3’ position.
- Unlike Compound B (xanthine-based), S-Adnadda-M-LR avoids off-target PDE4 inhibition, reducing risks of tachycardia and hypertension in preclinical models.
Pharmacokinetic and Bioequivalence Data
Bioequivalence studies against Compound C (RLD) under fasting conditions:
| Metric | S-Adnadda-M-LR (Test) | Compound C (RLD) | FDA Threshold |
|---|---|---|---|
| Cmax (ng/mL) | 345 ± 28 | 320 ± 31 | 90%–111% ratio |
| AUC0–24 (ng·h/mL) | 4200 ± 310 | 4050 ± 290 | 90%–111% ratio |
| Tmax (h) | 1.8 ± 0.4 | 2.1 ± 0.5 | No threshold |
S-Adnadda-M-LR meets FDA bioequivalence criteria (Cmax ratio: 107.8%; AUC ratio: 103.7%), though its faster Tmax suggests improved early-phase absorption.
Formulation and Excipient Differences
While S-Adnadda-M-LR and Compound C share the same active ingredient, key formulation differences exist:
These "exception excipients" comply with 21 CFR 314.94, with dissolution studies confirming <5% variance in release profiles across pH 1.2–6.8.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
